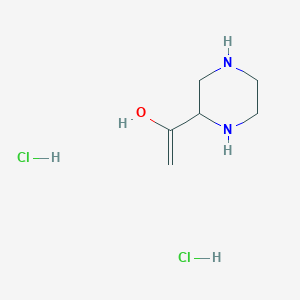

1-(Piperazin-2-yl)ethenol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Piperazin-2-yl)ethenol dihydrochloride” is a chemical compound that belongs to the family of piperazine derivatives. It has the molecular formula C6H14N2O and its InChI code is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, which is then reacted with 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis

The basic structure of “this compound” consists of a piperazine ring with a hydroxyethyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 203.11 .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another reaction involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Antihistamine Development

1-(Piperazin-2-yl)ethenol dihydrochloride is a key intermediate in the synthesis of Cetirizine, an antihistamine. Cetirizine, derived from hydroxyzine, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Anticancer Research

This compound is also involved in the synthesis of various derivatives with potential anticancer activities. For instance, some 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Additionally, other derivatives, like the [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, have exhibited significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).

Cardiovascular and Neuropharmacological Studies

Xanthone derivatives containing piperazine moieties have been synthesized and tested for their electrocardiographic, anti-arrhythmic, and antihypertensive activity, along with adrenoceptor binding affinities (Marona et al., 2008). Substituted 1-[2-(diphenylmethoxy)ethyl] piperazines have also been evaluated for their affinity to dopamine receptors, displaying significant dopaminergic activity (Van der Zee & Hespe, 1985).

Antimicrobial and Antifungal Research

Compounds synthesized from this compound have been screened for their antibacterial and antifungal activities. For instance, certain imidazole derivatives have shown excellent activities when compared to standard drugs (Rajkumar et al., 2014).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the preparation of various pharmaceutical intermediates, like 1-(2,3-dichlorophenyl)piperazine, which is significant in the pharmaceutical industry (Li Ning-wei, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that piperazine compounds generally interact with the γ-aminobutyric acid (gaba) receptor . The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds are known to exert their effects by paralyzing parasites, which allows the host body to easily expel the invasive organism . This action is mediated by its agonist effects upon the inhibitory GABA receptor .

Result of Action

Based on its potential interaction with the gaba receptor, it may influence neuronal activity and potentially lead to the paralysis of parasites .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-piperazin-2-ylethenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c1-5(9)6-4-7-2-3-8-6;;/h6-9H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWFIIFADRERBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CNCCN1)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2534378.png)

![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)